2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, chlorobenzyl, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then sulfonylated using 2-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The sulfonylated indole is then reacted with furan-2-ylmethylamine and acetic anhydride to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products depend on the nucleophile used but could include various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the indole moiety is particularly interesting, as indole derivatives are known for their pharmacological activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonyl group may play a role in binding to target proteins, while the indole and furan moieties could interact with other molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
- 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide lies in the combination of its functional groups. The presence of both the sulfonyl and chlorobenzyl groups, along with the indole and furan moieties, provides a unique set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c23-19-9-3-1-6-16(19)15-30(27,28)21-13-25(20-10-4-2-8-18(20)21)14-22(26)24-12-17-7-5-11-29-17/h1-11,13H,12,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNNWOXVTIWXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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